molecular formula C6H7NOS B2598360 1-(2-Aminothiophen-3-yl)ethanone CAS No. 892127-08-1

1-(2-Aminothiophen-3-yl)ethanone

Cat. No.: B2598360
CAS No.: 892127-08-1
M. Wt: 141.19
InChI Key: MCARDMQPIMTVKC-UHFFFAOYSA-N
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Description

1-(2-Aminothiophen-3-yl)ethanone, also known as 3-Acetylthiophene-2-Amine, is an organic compound used in various fields of research and industry. It has a molecular weight of 141.19 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H7NOS . The InChI code for this compound is 1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 .


Chemical Reactions Analysis

This compound is used as a reagent in cross-coupling reactions . More detailed information about its chemical reactions was not found in the search results.


Physical and Chemical Properties Analysis

This compound is a solid, semi-solid, or liquid compound . It should be stored in a dark place, in an inert atmosphere, and under -20°C . .

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Analysis :

    • "1-(2-Aminothiophen-3-yl)ethanone" is used in the synthesis of various heterocyclic derivatives, including compounds with pyridine and coumarin rings. These compounds have potential applications in medicinal chemistry (Helal et al., 2015).
    • It's also involved in reactions to produce mixtures of isomeric benzo[1,4]oxazines and benzothiazolines, characterized by NMR spectroscopy and X-ray diffraction analysis (Santes et al., 1999).
  • Pharmacological Research :

    • In pharmacology, "this compound" derivatives are synthesized and evaluated for antimicrobial activity, highlighting its role in developing new antibacterial and antifungal agents (Wanjari, 2020).
  • Material Science and Spectroscopy :

    • In material science, this compound is used for vibrational and electronic property studies, aiding in understanding molecular stability and reactivity, which is crucial for developing new materials (Rao et al., 2018).
  • Molecular Docking and Drug Design :

    • Molecular docking studies involving derivatives of "this compound" contribute to drug design by understanding interactions with biological targets (Kurt et al., 2020).
  • Exploration of Novel Heterocycles :

    • The compound is also utilized in the synthesis of novel heterocycles, exploring new avenues in chemical synthesis and potential applications in various industries (El-Shaieb, 2007).

Safety and Hazards

The compound is classified under the GHS07 category, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2-aminothiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARDMQPIMTVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008721
Record name 1-(2-Aminothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892127-08-1
Record name 1-(2-Aminothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminothiophen-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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